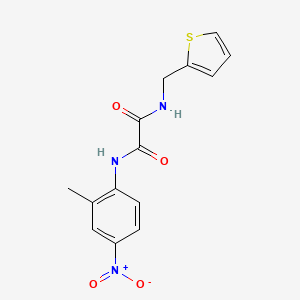

N1-(2-methyl-4-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-methyl-4-nitrophenyl)-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S/c1-9-7-10(17(20)21)4-5-12(9)16-14(19)13(18)15-8-11-3-2-6-22-11/h2-7H,8H2,1H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDGRGVNDFSOOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methyl-4-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the nitration of 2-methylphenol to produce 2-methyl-4-nitrophenol. This intermediate is then reacted with thiophen-2-ylmethylamine under controlled conditions to form the desired oxalamide derivative.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction parameters such as temperature, pressure, and pH. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N1-(2-methyl-4-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(2-methyl-4-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N1-(2-methyl-4-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Comparison

The following table summarizes key structural features and applications of analogous oxalamides:

Key Findings

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro, chloro): Enhance reactivity and binding to biological targets. The nitro group in the target compound may improve antiviral activity compared to methoxy or hydroxy groups in flavor compounds (e.g., S336) . Thiophene vs.

Metabolic and Toxicological Profiles: Nitro groups (as in the target compound) may raise toxicity concerns compared to methoxy or hydroxy groups. For example, S336 has a NOEL of 100 mg/kg/day in rodents, while nitroaromatics often require stricter safety evaluations . Thiazole-containing analogs () show high purity (>90%) and stereochemical complexity, suggesting rigorous synthesis protocols that could apply to the target compound .

Synthetic Challenges :

- Steric hindrance from the 2-methyl-4-nitrophenyl group may complicate synthesis, requiring optimized coupling conditions (e.g., elevated temperatures or catalysts), as seen in similar oxalamides .

Biological Activity

N1-(2-methyl-4-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-4-nitroaniline with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction conditions are crucial for ensuring high yield and purity.

Key Reaction Conditions:

- Solvent: Anhydrous dichloromethane or tetrahydrofuran

- Temperature: 0°C to room temperature

- Catalyst: Triethylamine or pyridine

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as metabolism and proliferation.

- Receptor Interaction: It can bind to cellular receptors, potentially altering signal transduction pathways critical for cell communication.

- Gene Expression Modulation: The compound may influence the expression of genes related to inflammation and apoptosis, indicating a role in regulating cell death and survival.

Antioxidant Activity

Research has shown that similar compounds exhibit significant antioxidant properties. For instance, copper(II) complexes derived from related oxalamides demonstrated notable antioxidant activity in DPPH assays, suggesting that this compound may also possess similar properties .

Anticancer Activity

In vitro studies have indicated that derivatives of oxalamides can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values in the low micromolar range against human liver carcinoma cells . This suggests that this compound could potentially be evaluated for anticancer applications.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.